3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid
Overview
Description
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid is an organic compound with the molecular formula C12H13NO3 and a molar mass of 219.24 g/mol . This compound is characterized by the presence of a benzyl group, a methyl group, and a carbamoyl group attached to a prop-2-enoic acid backbone. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid typically involves the reaction of benzylamine with methyl isocyanate to form the benzyl(methyl)carbamoyl intermediate. This intermediate is then reacted with acrylic acid under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-[Benzyl(methyl)carbamoyl]prop-2-enoic acid can be compared with other similar compounds, such as:
3-[Benzyl(methyl)carbamoyl]propanoic acid: This compound has a similar structure but lacks the double bond in the prop-2-enoic acid moiety, leading to different reactivity and properties.
3-[Benzyl(methyl)carbamoyl]but-2-enoic acid: This compound has an additional carbon in the backbone, which can affect its chemical behavior and applications.
3-[Benzyl(methyl)carbamoyl]prop-2-ynoic acid: The presence of a triple bond in this compound introduces different reactivity patterns compared to the double bond in this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWYJFPYELUEKZ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202565 | |
Record name | (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685543-78-6 | |
Record name | (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685543-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-4-[Methyl(phenylmethyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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